molecular formula C16H16N2O4 B5577367 N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide

N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B5577367
M. Wt: 300.31 g/mol
InChI Key: SVIFTBJXXPXWHA-LICLKQGHSA-N
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Description

N’-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C16H16N2O4

Scientific Research Applications

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular pathways critical for cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and mechanisms of action, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-15-8-7-12(9-14(15)19)10-17-18-16(20)11-22-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIFTBJXXPXWHA-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide
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N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide
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N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide
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N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide
Reactant of Route 5
N'-(3-hydroxy-4-methoxybenzylidene)-2-phenoxyacetohydrazide

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